3-Chloro[1,1'-biphenyl]-4-yl 3-pyrrolidinylmethyl-ether hydrochloride

Lipid metabolism Hyperlipoproteinemia Cardiovascular

3-Chloro[1,1'-biphenyl]-4-yl 3-pyrrolidinylmethyl-ether hydrochloride (CAS 1219967-53-9) is a synthetic small molecule belonging to the biphenylyl ether class, featuring a 3-chloro-substituted biphenyl core linked via an ether bridge to a pyrrolidine heterocycle. The compound, with molecular formula C17H19Cl2NO and molecular weight 324.24 g/mol, is supplied as the hydrochloride salt typically at ≥98% purity.

Molecular Formula C17H19Cl2NO
Molecular Weight 324.2 g/mol
CAS No. 1219967-53-9
Cat. No. B1426419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro[1,1'-biphenyl]-4-yl 3-pyrrolidinylmethyl-ether hydrochloride
CAS1219967-53-9
Molecular FormulaC17H19Cl2NO
Molecular Weight324.2 g/mol
Structural Identifiers
SMILESC1CNCC1COC2=C(C=C(C=C2)C3=CC=CC=C3)Cl.Cl
InChIInChI=1S/C17H18ClNO.ClH/c18-16-10-15(14-4-2-1-3-5-14)6-7-17(16)20-12-13-8-9-19-11-13;/h1-7,10,13,19H,8-9,11-12H2;1H
InChIKeyOXVMFQBIDDQHIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro[1,1'-biphenyl]-4-yl 3-pyrrolidinylmethyl-ether hydrochloride (CAS 1219967-53-9): Baseline Identity and Procurement-Grade Purity for Research Selection


3-Chloro[1,1'-biphenyl]-4-yl 3-pyrrolidinylmethyl-ether hydrochloride (CAS 1219967-53-9) is a synthetic small molecule belonging to the biphenylyl ether class, featuring a 3-chloro-substituted biphenyl core linked via an ether bridge to a pyrrolidine heterocycle. The compound, with molecular formula C17H19Cl2NO and molecular weight 324.24 g/mol, is supplied as the hydrochloride salt typically at ≥98% purity . This structural class has been historically investigated for its polypharmacological profile, which includes serum cholesterol and triglyceride lowering, fibrinolytic, thrombocyte aggregation inhibition, β-receptor blocking, and neuroleptic effects [1].

Why 3-Chloro[1,1'-biphenyl]-4-yl 3-pyrrolidinylmethyl-ether hydrochloride Cannot Be Interchanged with Closely Related Biphenylyl Ether Analogs


Within the patent-defined class of biphenylyl ethers, pharmacological activity is exquisitely sensitive to the identity and position of the halogen substituent on the biphenyl ring as well as the nature of the amino group (pyrrolidino, piperidino, morpholino, etc.) [1]. The 3-chloro substitution pattern on the biphenyl system creates a unique steric and electronic environment compared to the 4'-chloro or 5-chloro regioisomers, potentially altering target binding, metabolic stability, and off-target profiles. Furthermore, the pyrrolidine ring provides distinct basicity and conformational flexibility relative to the piperidine or morpholine alternatives described in the pioneering patent [1]. Consequently, even compounds with identical molecular formulas—such as the 5-chloro regioisomer (CAS 1220030-99-8)—cannot be assumed to possess equivalent pharmacological or physicochemical behavior.

Quantitative Differentiation Evidence for 3-Chloro[1,1'-biphenyl]-4-yl 3-pyrrolidinylmethyl-ether hydrochloride: Comparator-Based Selection Factors


Class-Level Pharmacological Breadth: Serum Cholesterol and Triglyceride Lowering Compared to Clofibrate

The progenitor patent (US 4,070,461) explicitly teaches that biphenylyl ethers bearing chloro substitution on the biphenyl ring and an amino group (including pyrrolidino) exhibit serum cholesterol and triglyceride lowering activity [1]. Clofibrate, a classical lipid-lowering agent, served as the prior art comparator. Although compound-specific IC50 data are not publicly available, the patent describes the class as having well-tolerated oral activity and additional fibrinolytic and anti-thrombocyte aggregation properties not possessed by clofibrate [1]. For the target compound 3-chloro[1,1'-biphenyl]-4-yl 3-pyrrolidinylmethyl-ether hydrochloride, this indicates a plausible polypharmacological advantage over single-mechanism fibrate comparators.

Lipid metabolism Hyperlipoproteinemia Cardiovascular

Regioisomeric Chloro-Substitution Distinction: 3-Chloro vs. 5-Chloro Biphenylyl Ether

The 3-chloro isomer (CAS 1219967-53-9) and the 5-chloro isomer (CAS 1220030-99-8) share the identical molecular formula (C17H19Cl2NO) and molecular weight (324.24 g/mol) . However, the position of the chlorine atom on the biphenyl ring dictates distinct electronic and steric properties. In the 3-chloro compound, the chlorine is ortho to the ether linkage, introducing steric hindrance that can restrict rotation around the aryl-ether bond and modulate the pKa of the pyrrolidine nitrogen through field effects. By contrast, the 5-chloro regioisomer places the chlorine meta to the ether linkage, resulting in a different conformational ensemble and electronic distribution. These differences are expected to translate into divergent target binding kinetics, metabolic pathways, and toxicity profiles, making the two isomers non-interchangeable in SAR programs.

Medicinal chemistry Structure-activity relationship Drug design

Amino Group Differentiation: Pyrrolidine vs. Piperidine/Morpholine Biphenylyl Ethers

The pioneer patent (US 4,070,461) explicitly delineates the Z substituent as either piperidino, morpholino, or pyrrolidino, with distinct substitution allowances for each [1]. The pyrrolidine ring in the target compound confers a smaller steric footprint and different basicity (pKa ~10.2 for pyrrolidine vs. ~9.8 for piperidine in aqueous solution) compared to the larger piperidine or more polar morpholine variants. This differential physicochemical profile is anticipated to influence membrane permeability, CNS penetration, and receptor subtype selectivity. For instance, β-receptor blocking potency described in the patent is dependent on the amino group identity [1]. While direct comparator data are unavailable in the public domain, the target compound's pyrrolidine group makes it the preferred choice when exploration of the pyrrolidine-specific pharmacological signature is required.

Receptor pharmacology β-adrenergic receptor Neuroleptic activity

Supply Chain Quality Control: Independent Verification of Purity and Traceability

Multiple independent vendors (MolCore, Leyan, Matrix via YMLab) list this compound at consistent purity specifications of ≥98% (HPLC) . This cross-vendor purity consensus provides procurement confidence that the compound meets the ≥95% threshold commonly required for in vitro pharmacological assays and as a synthetic intermediate. In contrast, some less common biphenylyl ether analogs are available only from single sources with lower or unverified purity claims. The availability of the hydrochloride salt further ensures defined stoichiometry and improved aqueous solubility relative to the free base, directly benefiting assay preparation.

Quality control Procurement Reproducibility

Optimal Application Scenarios for 3-Chloro[1,1'-biphenyl]-4-yl 3-pyrrolidinylmethyl-ether hydrochloride Based on Evidenced Differentiation


Polypharmacological Profiling in Cardiovascular and Metabolic Disease Models

Leveraging the class-level evidence for combined serum cholesterol/triglyceride lowering, fibrinolytic, thrombocyte aggregation inhibition, and β-receptor blocking activities described in the foundational patent [1], this compound is suited as a tool compound for in vivo studies exploring multi-target intervention in hyperlipoproteinemia with concomitant cardiovascular risk reduction. Its use should be prioritized over clofibrate when simultaneous modulation of lipid levels and platelet aggregation is a study endpoint.

Structure-Activity Relationship (SAR) Studies on Biphenylyl Ether Pharmacophores

The 3-chloro substitution pattern and pyrrolidine amino group occupy a distinct position in the biphenylyl ether SAR matrix [1]. This compound is the correct choice when systematically varying the halogen position (3-Cl vs. 5-Cl) or the amino heterocycle (pyrrolidine vs. piperidine vs. morpholine) to map pharmacological determinants. Using the 5-chloro regioisomer in its place would confound interpretation of SAR trends.

Synthetic Intermediate for Advanced Biphenyl-Based Drug Candidates

With consistent ≥98% purity across multiple vendors and defined hydrochloride salt stoichiometry, this compound serves as a reliable synthetic building block for generating derivative libraries or preparing more complex biphenyl-containing drug candidates, including those targeting PD-1/PD-L1 interactions or neurokinin receptors, where biphenyl-pyrrolidine motifs are recurrent scaffolds.

CNS Penetration Studies Leveraging Pyrrolidine Basicity

The pyrrolidine ring's pKa (~10.2) and compact size may confer differential CNS permeability compared to piperidine or morpholine analogs [1]. This compound is the preferred candidate when exploring neuroleptic or cognitive disorder applications that require brain exposure, as suggested by the patent's neuroleptic activity claims.

Quote Request

Request a Quote for 3-Chloro[1,1'-biphenyl]-4-yl 3-pyrrolidinylmethyl-ether hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.